molecular formula C14H18N2O3S2 B15170848 N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine

N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine

Cat. No.: B15170848
M. Wt: 331.5 g/mol
InChI Key: BPWJNEDSCLPNGK-VIQYUKPQSA-N
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Description

N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine is a synthetic compound with a complex structure that includes acetyl, thiocarbamoyl, and cysteine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine typically involves multiple steps. One common method involves the reaction of N-acetyl-L-cysteine with a thiocarbamoyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are typically employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine involves its interaction with specific molecular targets. The thiocarbamoyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This compound may also modulate redox-sensitive pathways due to its ability to undergo oxidation and reduction reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the deuterated phenyl group, which can provide insights into reaction mechanisms and metabolic pathways through isotopic labeling studies .

Properties

Molecular Formula

C14H18N2O3S2

Molecular Weight

331.5 g/mol

IUPAC Name

2-acetamido-3-[2-(2,3,4,5,6-pentadeuteriophenyl)ethylcarbamothioylsulfanyl]propanoic acid

InChI

InChI=1S/C14H18N2O3S2/c1-10(17)16-12(13(18)19)9-21-14(20)15-8-7-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,20)(H,16,17)(H,18,19)/i2D,3D,4D,5D,6D

InChI Key

BPWJNEDSCLPNGK-VIQYUKPQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCNC(=S)SCC(C(=O)O)NC(=O)C)[2H])[2H]

Canonical SMILES

CC(=O)NC(CSC(=S)NCCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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